3-Methyl-3-(2-methylpropyl)cyclopentan-1-one
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Overview
Description
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one is an organic compound with the molecular formula C10H20. It is a cyclopentane derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-methylpropyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of the nuclear factor-kappa B (NF-κB) pathway. The compound’s antioxidant properties could be attributed to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its use in flavoring and fragrance industries.
3-Methyl-1,2-cyclopentanedione: Exhibits anti-inflammatory and antioxidant properties.
2-Cyclopenten-1-one: Versatile electrophile used in various addition reactions.
Uniqueness
3-Methyl-3-(2-methylpropyl)cyclopentan-1-one stands out due to its specific substitution pattern on the cyclopentane ring, which imparts unique chemical and physical properties. Its combination of methyl and 2-methylpropyl groups makes it distinct from other cyclopentane derivatives, influencing its reactivity and applications.
Properties
CAS No. |
59346-66-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methyl-3-(2-methylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10(3)5-4-9(11)7-10/h8H,4-7H2,1-3H3 |
InChI Key |
XEJRYIVNUWHTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCC(=O)C1)C |
Origin of Product |
United States |
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